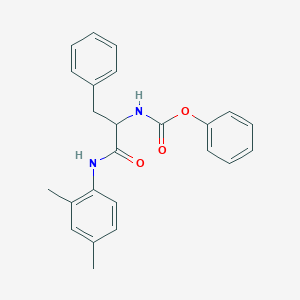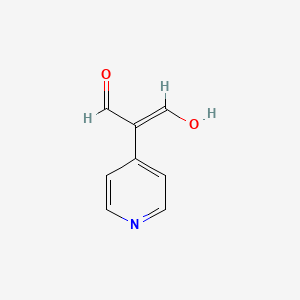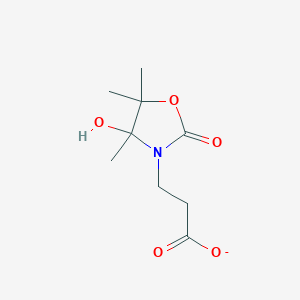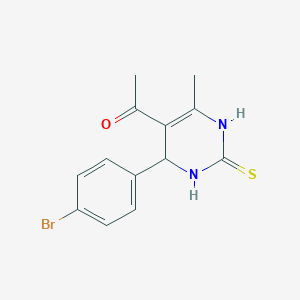![molecular formula C19H21BrN2O2 B11534740 N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11534740.png)
N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a methoxy-methylphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and 4-(4-methoxy-3-methylphenyl)butanehydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters can further improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl and methoxy-methylphenyl groups can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxy-methylphenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C19H21BrN2O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-15(8-11-18(14)24-2)4-3-5-19(23)22-21-13-16-6-9-17(20)10-7-16/h6-13H,3-5H2,1-2H3,(H,22,23)/b21-13+ |
InChI Key |
IPCVKLABTLHWSQ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)Br)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11534678.png)
![N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11534686.png)
![2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534688.png)
![2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate](/img/structure/B11534690.png)
![2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11534713.png)

![N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
![4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11534720.png)
![13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B11534724.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11534727.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11534729.png)
